molecular formula C22H17N3O3S B2812153 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide CAS No. 895017-92-2

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2812153
CAS No.: 895017-92-2
M. Wt: 403.46
InChI Key: NHAJRGMPBGVQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazol ring system substituted at the 6-position. The compound includes a 4-methylbenzamide group and a pyridin-3-ylmethyl substituent on the nitrogen atom.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-14-4-6-16(7-5-14)21(26)25(12-15-3-2-8-23-11-15)22-24-17-9-18-19(28-13-27-18)10-20(17)29-22/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAJRGMPBGVQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dioxolo-benzo-thiazole core, followed by the introduction of the benzamide and pyridin-3-ylmethyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.

    Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antiviral activities.

    Industry: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

  • Substituent Effects :
    • The nitro group in the analog from is electron-withdrawing, likely reducing electron density in the benzamide moiety compared to the methyl group in the target compound. This substitution could influence reactivity, binding affinity, or metabolic stability .
    • The pyridin-3-ylmethyl group in the target compound introduces a basic nitrogen atom, which may enhance solubility in acidic environments (via protonation) and modulate interactions with biological targets (e.g., hydrogen bonding or π-π stacking) .
  • Molecular Weight and Lipophilicity: The target compound’s estimated molecular mass (~437.5 g/mol) is significantly higher than the nitro-substituted analog (343.313 g/mol), primarily due to the pyridinylmethyl group.

Patent-Based Structural Analogues

highlights European patent claims for derivatives containing phenyl-[1,3]dioxolo[4,5-c]pyridinyl, heteroaryl, or piperidinyl groups . While these compounds differ in their core heterocycles (e.g., pyridine vs. benzothiazole), they share functional motifs relevant to drug design:

  • Substituent Diversity : The patent emphasizes methyl-oxetanylmethyl and piperidinyl groups, suggesting that bulkier substituents (like pyridinylmethyl in the target) are explored to optimize pharmacokinetic profiles .

Biological Activity

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique chemical structure that includes a dioxolo-benzothiazole moiety , a pyridinylmethyl group , and a benzamide core . The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Dioxolo-Benzothiazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Pyridinylmethyl Group : Achieved through nucleophilic substitution reactions.
  • Attachment of the Benzamide Group : Often involves coupling reactions with benzoyl chloride derivatives.

Antimicrobial Properties

Research indicates that compounds within the dioxolo-benzothiazole class exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .

Compound Target Bacteria MIC (µg/mL)
Compound 1S. aureus625
Compound 2P. aeruginosa1250
Compound 3E. faecalis625

Anticancer Activity

The compound has been evaluated for anticancer potential against various cell lines. Studies have reported that certain derivatives containing the benzothiazole moiety exhibit potent cytotoxic effects. For example, one study found that specific benzodioxole derivatives showed low IC50 values against Hep3B liver cancer cells, indicating strong cytotoxicity compared to standard treatments like Doxorubicin .

Cell Line IC50 (mM) Comparison to Doxorubicin
Hep3B0.5Lower than Doxorubicin
MCF72.0Comparable

The biological activity of this compound is believed to involve:

  • Interaction with Enzymes and Proteins : The compound may bind to specific enzymes or receptors, modulating their activity.
  • Inhibition of Cell Cycle Progression : It has been observed to induce cell cycle arrest in cancer cells at various phases, particularly G2-M phase .
  • Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in malignant cells.

Study on Antimicrobial Activity

A study conducted on a series of dioxolo-benzothiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the chemical structure significantly impacted their antibacterial potency .

Anticancer Evaluation

Another investigation focused on the anticancer properties of benzodioxole derivatives showed promising results in inhibiting cancer cell proliferation. The study highlighted that compounds with amide groups exhibited stronger cytotoxic effects compared to those without .

Q & A

Basic: What are the critical reaction parameters for synthesizing this compound, and how are they optimized?

The synthesis involves multi-step organic reactions, including amidation and cyclization. Key parameters include:

  • Temperature : Precise control (e.g., 0–5°C for acid chloride formation) minimizes side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency .
  • Catalysts : Use of coupling agents like HATU or EDCI improves amide bond formation .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization ensures >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., dioxolo protons at δ 5.8–6.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C22H18N2O3S: 414.1045) .
  • HPLC : Quantifies purity (>98% for biological assays) using UV detection at λ = 254 nm .

Advanced: How can reaction yields be improved during the coupling of dioxolo-benzothiazole intermediates with substituted benzamides?

  • Optimize stoichiometry : Use 1.2 equivalents of benzoyl chloride to drive the reaction to completion .
  • Activate intermediates : Pre-activate carboxylic acids with HOBt/DIC to reduce racemization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 80°C vs. 12 hours conventionally) .

Advanced: What in vitro assays are suitable for evaluating kinase inhibitory activity?

  • Enzyme-linked assays : Measure IC50 against kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .
  • Cell proliferation assays : Use cancer cell lines (e.g., MCF-7, A549) with Alamar Blue or MTT readouts .
  • Table : Comparative IC50 values for related compounds:
Compound ClassTarget KinaseIC50 (nM)Reference
Benzothiazole derivativesEGFR15–200
Pyridine-methyl analogsVEGFR250–300

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

  • Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hours) and analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (e.g., >200°C indicates thermal stability) .

Advanced: What computational strategies predict biological targets or binding modes?

  • Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: 1M17 for EGFR) to identify binding pockets .
  • QSAR modeling : Correlate substituent electronegativity with IC50 values to guide derivatization .

Basic: What are common synthetic impurities, and how are they resolved?

  • Byproducts : Unreacted starting materials or hydrolyzed amides. Mitigate via:
    • Intermediate quenching : Add ice-cwater to terminate reactions and precipitate impurities .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers .

Advanced: How do structural modifications (e.g., pyridine substitution) impact pharmacokinetics?

  • LogP optimization : Replace methyl groups with hydrophilic moieties (e.g., -OH) to enhance solubility (measured via shake-flask method) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles due to potential irritancy (based on SDS of analogs) .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Address bioavailability : Use pharmacokinetic profiling (e.g., Cmax, AUC) to identify absorption barriers .
  • Metabolite screening : Identify active/inactive metabolites via LC-HRMS in plasma samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.